Compound Description: This compound acts as a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1) []. DGAT1 plays a crucial role in triglyceride synthesis, making it a target for treating obesity and related metabolic disorders. This inhibitor exhibits promising therapeutic potential for managing DGAT1 activity-related conditions in mammals.
Compound Description: This compound demonstrates potent inhibitory activity against transforming growth factor beta receptor I (TGFβRI) kinase []. TGFβRI plays a key role in cell proliferation, differentiation, and apoptosis, making it a significant target for cancer treatment. This compound's ability to inhibit TGFβRI kinase highlights its potential as an antitumor agent.
Compound Description: This compound is a novel antimicrobial agent with a notably enhanced safety profile and improved efficacy compared to existing treatments []. Its potent antibacterial activity against tested bacteria, coupled with its favorable safety profile in MTT assays and hERG K(+) channel inhibition tests, makes it a promising candidate for treating bacterial infections.
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. GlyT1 regulates glycine levels in the central nervous system, making it a crucial target for treating neurological disorders like schizophrenia. This compound's efficacy in increasing cerebrospinal fluid glycine concentrations in rats showcases its potential as a therapeutic agent for such conditions.
Compound Description: This compound is a potent inhibitor of necroptosis, a form of programmed cell death, by targeting receptor-interacting protein kinase 3 (RIPK3) []. Necroptosis is implicated in various diseases, including inflammatory, infectious, and degenerative conditions. TAK-632's ability to inhibit RIPK3 and prevent necroptosis highlights its therapeutic potential for treating these diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.